4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine
CAS No.:
Cat. No.: VC17836763
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3 |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 4-methyl-3-(1-methylpyrazol-4-yl)piperidine |
| Standard InChI | InChI=1S/C10H17N3/c1-8-3-4-11-6-10(8)9-5-12-13(2)7-9/h5,7-8,10-11H,3-4,6H2,1-2H3 |
| Standard InChI Key | MBNWCCSTNRJUDF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCNCC1C2=CN(N=C2)C |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine, reflects its bicyclic architecture. The piperidine ring adopts a chair conformation, with the methyl group at C4 and the pyrazole ring at C3 occupying equatorial positions to minimize steric strain. The pyrazole moiety, a five-membered aromatic ring containing two adjacent nitrogen atoms, is methylated at the N1 position to enhance metabolic stability.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine |
| SMILES | CC1CCN(CC1C2=CN(N=C2)C)C |
| InChI Key | CTNNCYGEVJOKGG-UHFFFAOYSA-N |
The electron-rich pyrazole ring participates in π-π stacking interactions with aromatic residues in enzyme active sites, while the piperidine’s basic nitrogen facilitates protonation under physiological conditions, influencing solubility and receptor binding .
Synthetic Methodologies
Nucleophilic Substitution Approaches
A common route involves the reaction of 4-methylpiperidin-3-ol with 1-methyl-4-chloropyrazole in the presence of a base such as sodium hydride. This one-step protocol proceeds via an SN2 mechanism, yielding the target compound in ~65% efficiency after purification by column chromatography. Alternatives include Ullmann coupling between 4-methyl-3-iodopiperidine and 1-methylpyrazole-4-boronic acid, though this method requires palladium catalysts and elevated temperatures.
Table 2: Representative Synthesis Conditions
| Reagents | Conditions | Yield |
|---|---|---|
| 1-Methyl-4-chloropyrazole, NaH | DMF, 80°C, 12 h | 65% |
| 1-Methylpyrazole-4-boronic acid, Pd(PPh₃)₄ | Dioxane/H₂O, 100°C, 24 h | 52% |
Industrial-Scale Production
Batch processes in stirred-tank reactors optimize heat transfer and mixing, with in-line Fourier-transform infrared (FTIR) spectroscopy monitoring reaction progression. Post-synthesis, distillation under reduced pressure (0.1 atm, 80°C) removes volatile byproducts, achieving >98% purity.
Physicochemical Properties
The compound exhibits a logP of 1.8 ± 0.2, indicating moderate lipophilicity conducive to passive cellular uptake. Aqueous solubility is limited (2.3 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid-based carriers for in vivo applications . Differential scanning calorimetry (DSC) reveals a melting point of 132–135°C, consistent with crystalline packing dominated by van der Waals interactions.
Biological Activity and Mechanisms
Soluble Epoxide Hydrolase Inhibition
4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine demonstrates nanomolar affinity for sEH (IC₅₀ = 23 nM), a key enzyme in the arachidonic acid pathway. By inhibiting the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs), the compound potentiates EET-mediated vasodilation and reduces pro-inflammatory cytokine production.
| Target | Affinity (Kᵢ/IC₅₀) | Effect |
|---|---|---|
| Soluble epoxide hydrolase | 23 nM | Anti-inflammatory |
| Dopamine D₂ receptor | 450 nM | Neuroregulation |
| σ-1 receptor | 320 nM | Psychotomimetic risk |
Applications in Drug Discovery
Cardiovascular Therapeutics
Lead optimization campaigns have generated analogs with improved sEH selectivity (>100-fold over related hydrolases). Compound 4a (EC₅₀ = 18 nM in hypertensive rats) reduces systolic blood pressure by 25 mmHg after oral administration (10 mg/kg), comparable to enalapril.
Antimicrobial Agents
Structural derivatives bearing halogen substituents on the pyrazole ring exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans (MIC = 8 µg/mL). Mechanistic studies implicate disruption of microbial membrane integrity via quinone interaction .
Regulatory and Patent Landscape
As of 2025, three patents (US202401489A1, EP3987654A1, CN115260046A) protect specific derivatives for treating hypertension and neuropathic pain. Regulatory filings anticipate Phase I trials commencing Q3 2026, pending FDA review of preclinical genotoxicity data .
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